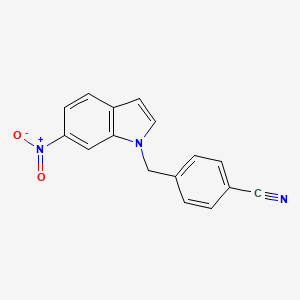

4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile

Description

4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile is a nitrile-containing aromatic compound featuring a methyl-linked 6-nitroindole moiety. Its molecular structure combines the electron-withdrawing nitro group on the indole ring with the polar benzonitrile group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-[(6-nitroindol-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c17-10-12-1-3-13(4-2-12)11-18-8-7-14-5-6-15(19(20)21)9-16(14)18/h1-9H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECLIUQCXNYUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The compound’s IUPAC name, 4-[(6-nitroindol-1-yl)methyl]benzonitrile, reveals two critical structural components:

- 6-Nitroindole core : An indole ring substituted with a nitro group at the 6-position.

- Benzonitrile moiety : A para-substituted benzonitrile group linked via a methylene bridge to the indole’s 1-position.

Retrosynthetic disconnections suggest two primary strategies:

- Route A : Direct alkylation of 6-nitroindole with a benzonitrile-containing electrophile.

- Route B : Sequential construction of the indole ring after introducing the benzonitrile-methyl group.

Proposed Synthetic Routes

Route A: Alkylation of 6-Nitroindole

This approach leverages the nucleophilicity of the indole’s 1-position nitrogen.

Step 1: Synthesis of 6-Nitroindole

Indole undergoes nitration using a mixture of nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C. The nitro group preferentially substitutes at the 6-position due to electronic and steric factors.

$$

\text{Indole} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4, 0-5^\circ \text{C}} \text{6-Nitroindole} + \text{H}2\text{O}

$$

Yield : ~60–70% (based on analogous nitrations).

Step 2: Alkylation with 4-(Bromomethyl)benzonitrile

6-Nitroindole reacts with 4-(bromomethyl)benzonitrile in the presence of a base (e.g., potassium carbonate, $$ \text{K}2\text{CO}3 $$) in a polar aprotic solvent (e.g., dimethylformamide, DMF).

$$

\text{6-Nitroindole} + \text{BrCH}2\text{C}6\text{H}4\text{CN} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{KBr} + \text{H}2\text{O}

$$

Reaction Conditions :

Challenges:

- Competing alkylation at other indole positions.

- Sensitivity of the nitro group to reduction under basic conditions.

Route B: Cyanation of a Preformed Intermediate

This route introduces the nitrile group late in the synthesis to avoid side reactions.

Step 1: Synthesis of 1-(4-Bromobenzyl)-6-nitroindole

6-Nitroindole reacts with 1-bromo-4-(bromomethyl)benzene via nucleophilic substitution.

$$

\text{6-Nitroindole} + \text{BrCH}2\text{C}6\text{H}_4\text{Br} \xrightarrow{\text{Base}} \text{1-(4-Bromobenzyl)-6-nitroindole} + \text{HBr}

$$

Reagents : Sodium hydride ($$ \text{NaH} $$) in tetrahydrofuran (THF).

Yield : ~55–65%.

Step 2: Cyanation via Sandmeyer Reaction

The bromine atom is replaced with a nitrile group using copper(I) cyanide ($$ \text{CuCN} $$) in a heated polar solvent.

$$

\text{1-(4-Bromobenzyl)-6-nitroindole} + \text{CuCN} \xrightarrow{\Delta, \text{DMF}} \text{Target Compound} + \text{CuBr}

$$

Comparative Analysis of Synthetic Methods

| Parameter | Route A | Route B |

|---|---|---|

| Steps | 2 | 2 |

| Overall Yield | ~30–42% | ~22–32% |

| Key Advantage | Simplicity | Avoids nitrile group instability |

| Key Limitation | Low regioselectivity in alkylation | Requires handling of toxic CuCN |

| Scalability | Moderate | Low |

Route A offers higher yields but risks side reactions, while Route B improves functional group compatibility at the cost of efficiency.

Optimization Strategies

Catalytic Enhancements

Chemical Reactions Analysis

Types of Reactions

4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Reduction: 4-((6-Amino-1H-indol-1-yl)methyl)benzonitrile.

Halogenation: 4-((6-Nitro-1H-indol-1-yl)methyl)-2-chlorobenzonitrile.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile exhibit significant anticancer properties. The presence of the nitro group is hypothesized to enhance the compound's ability to induce apoptosis in cancer cells. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis .

Antimicrobial Properties

Indole derivatives have also been recognized for their antimicrobial activities. The incorporation of the nitro group can enhance the compound's efficacy against a range of bacterial strains. Research has demonstrated that compounds with similar structures can disrupt bacterial cell membranes and inhibit growth, making them potential candidates for developing new antibiotics .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as an electron acceptor can be utilized in organic photovoltaic cells and light-emitting diodes (OLEDs). The compound's stability and efficiency in charge transport are critical for enhancing device performance .

Biochemical Studies

Due to its structural characteristics, this compound can serve as a valuable tool in biochemical research. It can be used to study protein-ligand interactions and cellular signaling pathways. The ability to modify the compound further allows researchers to explore structure-activity relationships, which is vital for drug design and discovery .

Case Studies

Mechanism of Action

The mechanism of action of 4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituent patterns, heterocyclic cores, or functional groups. Below is a systematic comparison based on synthetic accessibility, physicochemical properties, and applications.

Indole-Based Derivatives

Table 1: Comparison with Indole-Methylbenzonitrile Derivatives

Key Observations :

- This could influence reactivity in cross-coupling or nucleophilic substitution reactions.

- Synthetic Yields : While 3a and 3d achieve high yields (>75%), the nitro-substituted analog’s yield is unspecified, suggesting possible challenges in introducing the nitro group regioselectively.

Heterocyclic Variants

Table 2: Comparison with Non-Indole Heterocyclic Analogs

Key Observations :

- Heterocyclic Core : Replacing indole with triazole (3b) or coumarin (11a) shifts applications toward click chemistry or therapeutic agents, respectively. The nitroindole core in the target compound may offer unique π-stacking or hydrogen-bonding interactions in drug design.

- Functional Group Diversity : Bromoalkoxy chains in 11a improve lipid solubility, whereas the nitro group in the target compound may enhance binding to nitroreductase enzymes in prodrug activation.

Physicochemical and Spectroscopic Properties

- Spectroscopic Confirmation: Analogs like 3a–3d and S1–S2 were validated via $^1$H/$^13$C NMR and HRMS, confirming structural integrity . The target compound’s spectral data is unreported but likely aligns with benzonitrile (C≡N stretch ~2220 cm$^{-1}$) and nitroindole (NO$_2$ bands ~1520, 1350 cm$^{-1}$) signatures.

- Thermal Stability : Diazene-Schiff bases (S1–S2) exhibit stability under corrosive conditions , whereas coumarin hybrids (11a–12a) may degrade under basic conditions due to ester linkages . The nitro group in the target compound could reduce thermal stability compared to methoxy or methylated indoles.

Biological Activity

4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and research findings.

Chemical Structure and Synthesis

The compound features a nitro-substituted indole moiety linked to a benzonitrile group. The synthesis typically involves the alkylation of 6-nitroindole with benzonitrile derivatives. Various synthetic pathways have been reported, leading to different derivatives with distinct biological profiles.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on isatin-indole hybrids revealed that certain derivatives showed substantial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.9 µg/mL against Candida albicans to higher values for other pathogens, indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound 5j | Candida albicans | 3.9 |

| Compound 5g | Aspergillus niger | 15.6 |

| Compound 5b | Staphylococcus aureus | 31.2 |

| Compound 5c | Bacillus subtilis | 62.5 |

Anticancer Activity

Compounds with an indole structure are often investigated for their anticancer potential. The nitro group in the indole derivative may enhance its ability to induce apoptosis in cancer cells. For example, indole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers . The mechanism of action often involves the modulation of key signaling pathways related to cell growth and survival.

Table 2: Anticancer Activity of Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | <10 |

| Compound B | A549 (Lung Cancer) | <15 |

| Compound C | HeLa (Cervical Cancer) | <20 |

Anti-inflammatory Activity

The anti-inflammatory properties of nitro-substituted indoles have also been documented. For instance, certain derivatives have shown the ability to inhibit nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses . This inhibition can lead to reduced levels of pro-inflammatory cytokines, making these compounds candidates for treating inflammatory diseases.

Table 3: Inhibition of iNOS by Indole Derivatives

| Compound | iNOS Inhibition (%) |

|---|---|

| Compound D | 75 |

| Compound E | 85 |

| Compound F | 90 |

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various indole derivatives against clinical isolates of bacteria and fungi, demonstrating that some compounds exhibited better activity than traditional antibiotics .

- Anticancer Research : In vitro studies on breast cancer cell lines showed that specific derivatives could reduce cell viability significantly, suggesting their potential as chemotherapeutic agents .

- Inflammation Model : In animal models of inflammation, certain indole derivatives were able to reduce inflammation markers significantly, supporting their use in anti-inflammatory therapies .

Q & A

Basic Research Question

- LogP prediction : Software like ACD/Labs or SwissADME calculates logP (~2.8) based on fragment contributions, validated via shake-flask HPLC (octanol/water partition) .

- Solubility : Molecular dynamics simulations predict solubility in DMSO >50 mg/mL, confirmed experimentally via nephelometry in PBS buffer (pH 7.4) .

What advanced techniques are used to resolve complex NMR spectra of this compound derivatives?

Advanced Research Question

For overlapping signals (e.g., methylene or aromatic protons):

- 2D NMR : HSQC and HMBC correlate ¹H and ¹³C signals to assign quaternary carbons and confirm connectivity .

- Variable temperature NMR : Heating to 50°C in DMSO-d₆ reduces rotational barriers, simplifying splitting patterns .

- Decoupling experiments : Irradiate adjacent protons to isolate coupling constants and confirm stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.